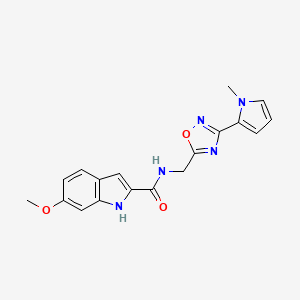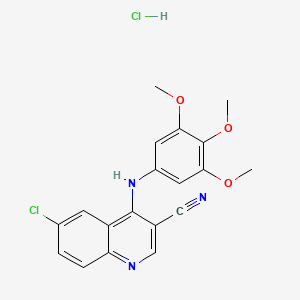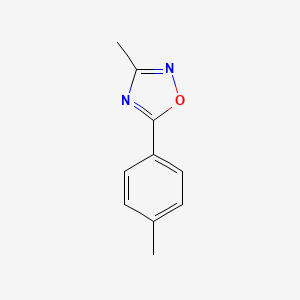![molecular formula C17H19N3O3S B2785573 N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide CAS No. 692746-41-1](/img/structure/B2785573.png)
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide, also known as PSB-1115, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological systems, making it an important area of research for scientists in many different fields.
Mécanisme D'action
The mechanism of action of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting this enzyme, this compound can induce cell death in cancer cells and reduce inflammation in other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various biological systems. In cancer cells, this compound has been shown to induce cell death by inhibiting DNA repair and cell survival pathways. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological cells, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide in lab experiments is its ability to target specific molecular pathways involved in various biological processes. This specificity allows researchers to study the effects of this compound on these pathways in a controlled manner. However, one limitation of using this compound in lab experiments is its potential toxicity to cells. Researchers must carefully determine the appropriate concentration of this compound to use in experiments to avoid cell damage or death.
Orientations Futures
There are many potential future directions for research on N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. One area of interest is the development of more potent and selective inhibitors of PARP-1, which could have even greater therapeutic potential in cancer and other diseases. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, which could increase their efficacy and reduce toxicity in vivo. Finally, research on the use of this compound in combination with other drugs or therapies could lead to more effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves several steps, including the reaction of piperidine-1-sulfonyl chloride with isonicotinamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic separations to obtain the final compound.
Applications De Recherche Scientifique
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)24(22,23)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDJWWHVCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

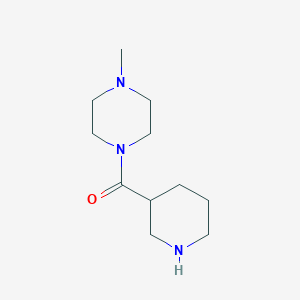
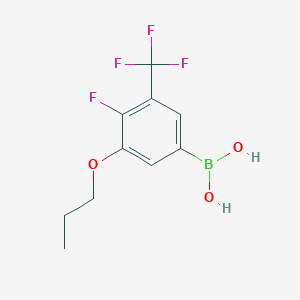


![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)

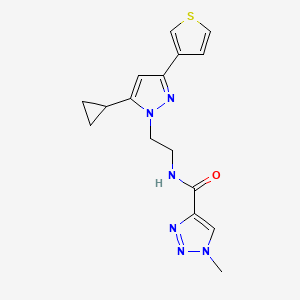
![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)
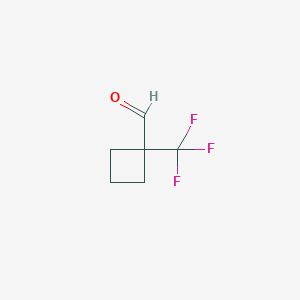
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)
![2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2785506.png)
